molecular formula C10H22INO2 B13745147 (2-Carboxyethyl)diethylmethylammonium iodide ethyl ester CAS No. 22041-34-5

(2-Carboxyethyl)diethylmethylammonium iodide ethyl ester

Katalognummer: B13745147
CAS-Nummer: 22041-34-5
Molekulargewicht: 315.19 g/mol
InChI-Schlüssel: AFPPJILHCMONGR-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Carboxyethyl)diethylmethylammonium iodide ethyl ester typically involves the reaction of diethylmethylamine with ethyl iodide in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Carboxyethyl)diethylmethylammonium iodide ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(2-Carboxyethyl)diethylmethylammonium iodide ethyl ester has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (2-Carboxyethyl)diethylmethylammonium iodide ethyl ester involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, proteins, and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2-Carboxyethyl)diethylmethylammonium iodide: A similar compound with a slightly different structure.

    (2-Carboxyethyl)diethylmethylammonium chloride: Another related compound with chloride instead of iodide.

Uniqueness

(2-Carboxyethyl)diethylmethylammonium iodide ethyl ester is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

22041-34-5

Molekularformel

C10H22INO2

Molekulargewicht

315.19 g/mol

IUPAC-Name

(3-ethoxy-3-oxopropyl)-diethyl-methylazanium;iodide

InChI

InChI=1S/C10H22NO2.HI/c1-5-11(4,6-2)9-8-10(12)13-7-3;/h5-9H2,1-4H3;1H/q+1;/p-1

InChI-Schlüssel

AFPPJILHCMONGR-UHFFFAOYSA-M

Kanonische SMILES

CC[N+](C)(CC)CCC(=O)OCC.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.